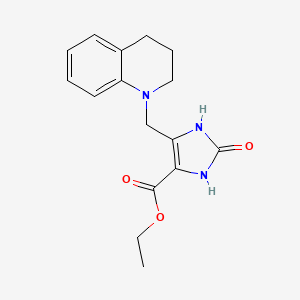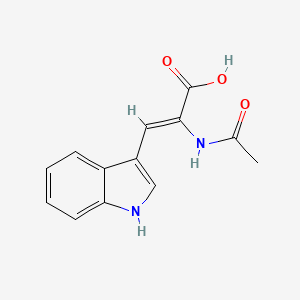![molecular formula C19H20ClN5O B10867648 (5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10867648.png)
(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-1,3-dimethylindole with 4-(2-pyrimidinyl)piperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce fully saturated indole rings .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases .
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the growth of cancer cells and induce apoptosis .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE apart from these similar compounds is its unique combination of an indole ring with a piperazine and pyrimidine moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H20ClN5O |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
(5-chloro-1,3-dimethylindol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H20ClN5O/c1-13-15-12-14(20)4-5-16(15)23(2)17(13)18(26)24-8-10-25(11-9-24)19-21-6-3-7-22-19/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
PMCNFXGXTLPNHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10867587.png)
![10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867603.png)
![4-[2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]benzenesulfonamide](/img/structure/B10867611.png)
![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B10867619.png)
![2-(4-methoxyphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10867625.png)
![2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10867631.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10867634.png)
![5,5-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B10867637.png)
![2-(1,3-benzothiazol-2-yl)-5-cycloheptyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10867641.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10867645.png)
![3-[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]-5-methoxyphenyl methyl ether](/img/structure/B10867657.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867660.png)


